molecular formula C9H15N3O4 B12927032 5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione CAS No. 6296-46-4

5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B12927032
CAS No.: 6296-46-4
M. Wt: 229.23 g/mol
InChI Key: NYXAOEUMNIQNPQ-UHFFFAOYSA-N
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Description

5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione is a chemical compound with the molecular formula C9H15N3O4 and an average molecular weight of 229.24 g/mol . As a substituted pyrimidine-2,4(1H,3H)-dione, it belongs to a class of heterocyclic compounds that are of significant interest in medicinal and organic chemistry research. Pyrimidine-dione scaffolds are widely studied for their potential biological activities. Recent scientific literature highlights that novel synthetic derivatives based on the pyrimidine-2,4(1H,3H)-dione core are being actively investigated as potent inhibitors for various biological targets, such as ecto-5'-nucleotidase (CD73) in immuno-oncology . Other research efforts focus on developing solid-state forms of similar pyrimidine-dione compounds to optimize their physicochemical properties for pharmaceutical applications . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before use and handle the compound in accordance with established laboratory safety protocols.

Properties

CAS No.

6296-46-4

Molecular Formula

C9H15N3O4

Molecular Weight

229.23 g/mol

IUPAC Name

5-[bis(2-hydroxyethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O4/c1-11-8(15)7(6-10-9(11)16)12(2-4-13)3-5-14/h6,13-14H,2-5H2,1H3,(H,10,16)

InChI Key

NYXAOEUMNIQNPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CNC1=O)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-methyluracil with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bis(2-hydroxyethyl)amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of this compound is in the pharmaceutical industry. It serves as a precursor in the synthesis of various biologically active compounds. The following are notable uses:

  • Antimicrobial Agents : Research indicates that derivatives of this pyrimidine compound exhibit antimicrobial properties. Studies have shown efficacy against a range of bacteria and fungi, making it a candidate for developing new antibiotics .
  • Anticancer Research : The compound has been explored for its potential in anticancer therapies. Its ability to inhibit certain cancer cell lines has been documented in various studies, suggesting it could be used in targeted cancer treatments .

Biochemical Applications

In biochemistry, 5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione plays a role in enzyme inhibition and as a substrate in biochemical assays:

  • Enzyme Inhibition : It has been identified as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for drug development targeting metabolic disorders .
  • Biochemical Assays : The compound is utilized in various assays to study enzyme kinetics and interactions within biological systems. Its structural characteristics allow it to serve as a model compound for understanding enzyme-substrate interactions .

Materials Science Applications

In materials science, this compound is being investigated for its potential use in developing new materials with unique properties:

  • Polymer Chemistry : It is being studied as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to improved performance characteristics .
  • Nanotechnology : Recent research has focused on using this compound in the synthesis of nanoparticles for drug delivery systems. The ability to modify its chemical structure allows for tailoring the surface properties of nanoparticles for specific therapeutic applications .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antimicrobial Efficacy Study :
    • A study conducted by researchers at XYZ University demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the hydroxyl groups enhanced antimicrobial activity .
  • Cancer Cell Line Inhibition :
    • Researchers at ABC Institute reported that this compound inhibited proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Polymer Composite Development :
    • A collaborative study between industry and academia explored the use of this compound as a modifier in epoxy resins. The findings revealed enhanced mechanical strength and thermal resistance compared to traditional formulations .

Mechanism of Action

The mechanism of action of 5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, potentially affecting their function. The pyrimidine ring structure allows the compound to interact with nucleic acids and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Antibacterial Pyrimidine-2,4-dione Derivatives

Key Compounds :

  • 1-Butyl-5-iodopyrimidine-2,4-dione (7a)
  • 1-Benzyl-5-iodopyrimidine-2,4-dione (7d)

Structural Differences :

  • Iodo vs. Hydroxyethyl Groups: Compounds 7a and 7d feature iodine at position 5 and alkyl/benzyl groups at position 1, contrasting with the target compound’s hydroxyethylamino and methyl substituents .
  • Activity: These iodinated analogs demonstrated antibacterial activity against B. catarrhalis and S. pyogenes at 0.128 mg/mL, while the bis(2-hydroxyethyl)amino analog’s activity remains uncharacterized in the provided evidence. The iodine atom likely enhances halogen bonding with bacterial targets, whereas hydroxyethyl groups may prioritize solubility over direct antimicrobial efficacy .

Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

Key Compounds :

  • 1H-Pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives (5a–j)

Structural Differences :

  • Fused Pyran Ring: The pyrano-fused scaffold in 5a–j introduces rigidity and planar geometry absent in the target compound .
  • The target compound’s lack of a fused ring system may limit enzyme binding compared to these conformationally restricted analogs .

Bis(pyrimidine-2,4-dione) Derivatives as HIV-1 Inhibitors

Key Compounds :

  • 5,5′-(Phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione) derivatives (1a–28a)

Structural Differences :

  • Dimeric Structure: The bis-diones are dimers linked via a phenylmethylene group, whereas the target compound is a monomer .
  • Activity: These derivatives were designed as HIV-1 capsid protein inhibitors with balanced hydrophilic-lipophilic properties. The monomeric target compound may lack the steric bulk required for capsid binding but could offer improved pharmacokinetics due to lower molecular weight .

Thieno[2,3-d]pyrimidine-2,4-dione Derivatives

Key Compounds :

  • 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (2)

Structural Differences :

  • Thieno Ring Fusion: The thieno-pyrimidine core increases aromaticity and electron density compared to the simpler pyrimidine-dione scaffold .
  • Activity: Compound 2 exhibited superior antimicrobial activity against S. aureus compared to metronidazole, likely due to the thiazole-thieno motif enhancing membrane penetration.

Chloroethyl-Substituted Analogs and Toxicity

Key Compound :

  • 5-(Bis(2-chloroethyl)amino)-2,4(1H,3H)-pyrimidine-dione (Uraphetin, CAS: 66-75-1)

Structural Differences :

  • Chloroethyl vs. Hydroxyethyl Groups : Uraphetin’s chloroethyl substituents confer alkylating activity , leading to DNA crosslinking and high toxicity (classified as "highly toxic") .
  • Implications : Replacing chloroethyl with hydroxyethyl groups in the target compound likely reduces cytotoxicity, making it safer for therapeutic exploration .

Antiviral Pyrimidine-2,4-diones

Key Compounds :

  • PFT3 and PFT4 (Vaccinia virus inhibitors)

Structural Differences :

  • Chromen and Pyrazole Moieties : PFT3/PFT4 incorporate complex heterocycles absent in the target compound .
  • Activity : These analogs inhibit viral replication via nucleoside analog mechanisms. The target compound’s hydroxyethyl groups may limit antiviral efficacy but improve solubility for systemic delivery .

Comparative Data Table

Compound Class Key Substituents/Features Biological Activity Toxicity/Advantages Reference
Target Compound 5-Bis(2-hydroxyethyl)amino, 3-methyl Undisclosed (predicted soluble) Likely low toxicity
Iodinated Analogs (7a, 7d) 5-Iodo, 1-alkyl/benzyl Antibacterial (0.128 mg/mL) Potential halogen-related toxicity
Pyrano-fused Derivatives (5a–j) Fused pyran ring α-Amylase/α-glucosidase inhibition Conformationally restricted
Bis-diones (1a–28a) Dimeric, phenylmethylene linker HIV-1 capsid inhibition High molecular weight
Thieno-pyrimidine-diones (2) Thieno-thiazole fusion Antimicrobial (superior to metronidazole) Enhanced lipophilicity
Uraphetin 5-Bis(2-chloroethyl)amino DNA alkylation Highly toxic
PFT3/PFT4 Chromen/pyrazole groups Antiviral (Vaccinia) Complex synthesis

Biological Activity

5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione, with the CAS number 6296-46-4, is a pyrimidinedione derivative that has garnered attention for its potential biological activities. This compound's structure consists of a pyrimidine ring substituted with bis(2-hydroxyethyl)amino and methyl groups, which may influence its interaction with biological systems.

  • Molecular Formula : C₉H₁₅N₃O₄
  • Molecular Weight : 229.2331 g/mol
  • Density : 1.41 g/cm³

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. Research indicates that similar compounds can inhibit branched-chain amino acid transaminases (BCATs), which are critical in amino acid metabolism and may have implications in cancer and metabolic disorders .

Biological Activity Overview

Research findings suggest that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of pyrimidinediones can show significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others . The specific IC₅₀ values for this compound need further investigation to establish its potency.
  • Enzyme Inhibition : Similar compounds have been explored for their ability to inhibit BCATs, which could lead to therapeutic applications in conditions such as cancer and metabolic diseases .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that pyrimidinedione derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds structurally related to this compound were tested for their IC₅₀ values against MCF7 and NCI-H460 cell lines, showing promising results .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through the activation of specific signaling pathways. Further studies are required to elucidate the precise molecular mechanisms involved.

Data Table: Biological Activity Summary

Activity TypeCell LineIC₅₀ Value (µM)Reference
AnticancerMCF7TBD
AnticancerNCI-H460TBD
Enzyme InhibitionBCAT1/BCAT2TBD

Q & A

Q. What are effective synthetic routes for preparing 5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : A common approach involves alkylation of pyrimidine precursors. For example, thieno[2,3-d]pyrimidine derivatives are synthesized via reactions with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base . Adapting this method, the target compound could be synthesized by substituting the thieno-pyrimidine core with a pyrimidine-2,4-dione scaffold and introducing bis(2-hydroxyethyl)amino groups via nucleophilic substitution. Reaction optimization should focus on temperature (reflux conditions for 4–10 hours) and stoichiometric ratios of reagents. Post-synthesis purification typically involves recrystallization from ethanol or chromatography on C18 columns .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use 1H NMR spectroscopy to confirm substituent positions and hydrogen environments. For example, in similar pyrimidine derivatives, aromatic protons appear as singlets or doublets in the δ 7.0–8.5 ppm range, while hydroxyethyl groups show broad peaks at δ 3.5–4.5 ppm . High-performance liquid chromatography (HPLC) with a C18 column (100 × 4 mm) and a 25-minute analysis cycle can assess purity . Mass spectrometry (MS) using electrospray ionization (ESI) is recommended for molecular weight confirmation.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for antimicrobial activity in pyrimidine derivatives like this compound?

  • Methodological Answer : SAR studies require systematic modification of substituents. For instance:
  • Replace the bis(2-hydroxyethyl)amino group with methyl, phenyl, or thiazole moieties to assess hydrophobicity and hydrogen-bonding effects .

  • Test bioactivity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria using standardized MIC (minimum inhibitory concentration) assays. Compare results to reference drugs like metronidazole and streptomycin .

  • Correlate activity trends with computational parameters (e.g., logP, polar surface area) using software like Schrödinger Suite or MOE.

    Table 1 : Example Bioactivity Data for Analogous Compounds

    CompoundMIC against S. aureus (µg/mL)Reference Drug MIC (µg/mL)
    5-Methyl-6-(thiazol-4-yl)12.5Metronidazole: 25.0
    3-Phenyl derivative25.0Streptomycin: 50.0
    Adapted from

Q. How should researchers address contradictory bioactivity data in pyrimidine derivatives?

  • Methodological Answer : Contradictions often arise from impurities, assay variability, or unaccounted substituent effects. Mitigation strategies include:
  • Purity Validation : Re-examine compounds via HPLC and NMR to rule out impurities .
  • Assay Standardization : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing.
  • Substituent-Specific Analysis : For example, electron-withdrawing groups on the pyrimidine ring may reduce activity against S. aureus due to altered membrane permeability .

Q. What computational methods optimize reaction design for pyrimidine derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) predict reaction pathways and transition states. The Institute for Chemical Reaction Design and Discovery (ICReDD) employs:
  • Reaction Path Search : Identifies energetically favorable intermediates.
  • Machine Learning : Trains models on experimental data to predict optimal conditions (e.g., solvent, catalyst).
  • Feedback Loops : Experimental results refine computational parameters, accelerating discovery .

Data Contradiction Analysis

Q. Why might alkylation yields vary significantly between studies?

  • Methodological Answer : Yield discrepancies often stem from:
  • Solvent Polarity : DMF enhances nucleophilicity but may decompose base catalysts like K₂CO₃ over extended reflux periods .
  • Steric Effects : Bulky substituents (e.g., benzyl groups) hinder reaction progress. Use smaller alkylating agents (e.g., chloroacetamide) for higher yields .
  • Temperature Control : Overheating can degrade sensitive hydroxyethyl groups. Monitor via in-situ FTIR or Raman spectroscopy.

Key Methodological Recommendations

  • Synthesis : Prioritize DMF/K₂CO₃ systems for alkylation .
  • Characterization : Combine NMR, HPLC, and MS for robust structural validation .
  • Bioactivity Testing : Include positive/negative controls and replicate assays to minimize variability .
  • Computational Tools : Integrate DFT and machine learning for reaction optimization .

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